molecular formula C26H35N3O5S B11079695 1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11079695
M. Wt: 501.6 g/mol
InChI Key: HAGXBWLRTMMNHR-UHFFFAOYSA-N
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Description

1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, including the formation of the benzimidazole core, sulfonamide group, and the incorporation of the dioxane ring. The general synthetic route can be summarized as follows:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of Dioxane Ring: The dioxane ring can be introduced through a cyclization reaction involving the appropriate diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: As a probe for studying biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties.

    Industry: Use in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole, thiabendazole, and nocodazole share the benzimidazole core and exhibit similar biological activities.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group and are known for their antimicrobial properties.

Uniqueness

1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H35N3O5S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[3-(5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenyl]-1,3-diethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C26H35N3O5S/c1-7-28-21-13-12-20(15-22(21)29(8-2)25(28)30)35(31,32)27-19-11-9-10-18(14-19)24-33-16-26(5,6)23(34-24)17(3)4/h9-15,17,23-24,27H,7-8,16H2,1-6H3

InChI Key

HAGXBWLRTMMNHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4OCC(C(O4)C(C)C)(C)C)N(C1=O)CC

Origin of Product

United States

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